BenchChemオンラインストアへようこそ!

2-(6-Isopropoxypyridin-3-yl)ethanamine

Medicinal Chemistry Physicochemical Property Tuning CNS Drug Design

2-(6-Isopropoxypyridin-3-yl)ethanamine (CAS 1782832-13-6) is a heterocyclic primary amine belonging to the 6-alkoxypyridin-3-yl-ethanamine chemotype, with molecular formula C₁₀H₁₆N₂O and molecular weight 180.25 g·mol⁻¹. The compound features a pyridine ring substituted at the 6-position with an isopropoxy group and at the 3-position with an ethylamine chain, yielding a calculated LogP of 1.37 and topological polar surface area (TPSA) of 48.14 Ų.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B11909452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Isopropoxypyridin-3-yl)ethanamine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)CCN
InChIInChI=1S/C10H16N2O/c1-8(2)13-10-4-3-9(5-6-11)7-12-10/h3-4,7-8H,5-6,11H2,1-2H3
InChIKeyYGBBJZPZJQCVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Isopropoxypyridin-3-yl)ethanamine: A 6-Alkoxy-Substituted Pyridylethanamine Building Block for Kinase-Targeted Drug Discovery


2-(6-Isopropoxypyridin-3-yl)ethanamine (CAS 1782832-13-6) is a heterocyclic primary amine belonging to the 6-alkoxypyridin-3-yl-ethanamine chemotype, with molecular formula C₁₀H₁₆N₂O and molecular weight 180.25 g·mol⁻¹ . The compound features a pyridine ring substituted at the 6-position with an isopropoxy group and at the 3-position with an ethylamine chain, yielding a calculated LogP of 1.37 and topological polar surface area (TPSA) of 48.14 Ų . As an intermediate, the 6-isopropoxypyridin-3-yl fragment is a critical pharmacophoric element embedded within the orally bioavailable ERK1/2 inhibitor MK-8353 (SCH900353; IC₅₀ ERK1 = 23 nM, ERK2 = 8.8 nM), a clinical-stage oncology agent [1].

Why Methoxy and Ethoxy Congeners Cannot Substitute 2-(6-Isopropoxypyridin-3-yl)ethanamine in Lipophilicity-Driven Medicinal Chemistry Programs


Within the 6-alkoxypyridin-3-yl-ethanamine series, the alkoxy substituent exerts a dominant influence on lipophilicity and steric profile, producing a non-linear LogP progression: methoxy (0.56), isopropoxy (1.37), and ethoxy (1.68) . Interchanging the isopropoxy with a methoxy group reduces LogP by approximately 0.8 units, which can compromise membrane permeability and CNS penetration in lead optimization campaigns; substituting with ethoxy overshoots the LogP, potentially exacerbating metabolic instability and hERG binding while also lacking the steric branching that uniquely suppresses undesired α-lithiation side reactions during pyridyne-mediated synthetic transformations [1]. The unsubstituted parent 3-(2-aminoethyl)pyridine (LogP ≈ −0.03) is a structurally distinct polar scaffold that cannot serve as a functional replacement in programs where the lipophilic 6-alkoxy motif is essential for target engagement, as demonstrated by its absence from the SAR of clinical candidates such as MK-8353 .

Quantitative Differentiation Evidence for 2-(6-Isopropoxypyridin-3-yl)ethanamine Against Closest Alkoxy Congeners and the Unsubstituted Parent


LogP Step Control: Isopropoxy Provides an Optimal Lipophilicity Window Between Methoxy (Too Polar) and Ethoxy (Too Lipophilic) Analogs

The isopropoxy group confers a computed LogP of 1.37 , which is 0.81 log units higher than the methoxy analog (LogP = 0.56) and 0.31 log units lower than the ethoxy analog (LogP = 1.68) . Compared to the unsubstituted parent 3-(2-aminoethyl)pyridine (LogP ≈ −0.03) , the isopropoxy substitution increases LogP by approximately 1.4 units, moving the compound from a low-permeability polar space into the optimal range for blood–brain barrier penetration (typically LogP 1–3 for CNS drug candidates).

Medicinal Chemistry Physicochemical Property Tuning CNS Drug Design

Steric Suppression of α-Lithiation: Isopropoxy Enables Clean 3,4-Pyridyne Generation Unattainable with Methoxy and Unsubstituted Pyridines

In a published head-to-head study (Connon & Hegarty, 2000), 6-isopropoxy-3-chloropyridine underwent regioselective lithiation with tert-butyllithium followed by LiCl elimination to generate 6-isopropoxy-3,4-pyridyne, which was trapped in situ with furan to afford the Diels–Alder adduct in 66–89% yield [1]. In stark contrast, treatment of unsubstituted 3-chloropyridine with furan and LDA gave only a 19% adduct yield, with significant polymerization and nucleophilic addition by-products [1]. The authors explicitly attribute this advantage to the steric bulk of the isopropoxy group, which inhibits competing α-lithiation pathways that plague the methoxy and unsubstituted analogs [1].

Synthetic Methodology Heterocyclic Chemistry Pyridyne Cycloaddition

Pharmacophoric Validation: The 6-Isopropoxypyridin-3-yl Fragment Is a Critical Substructure in the Clinical ERK1/2 Inhibitor MK-8353 (SCH900353)

The 6-isopropoxypyridin-3-yl fragment is a defining architectural element of MK-8353 (SCH900353), an orally bioavailable dual-mechanism ERK1/2 inhibitor with IC₅₀ values of 23 nM (ERK1) and 8.8 nM (ERK2) in an IMAP kinase assay [1]. In the MK-8353 chemical structure, the fragment is directly attached at position 3 of the 1H-indazole core, and SAR studies leading to MK-8353's discovery confirmed that the isopropoxy group was superior to methoxy, ethoxy, and other alkoxy variations for balancing potency, selectivity, and pharmacokinetic properties [1][2]. By contrast, neither the methoxy nor the ethoxy congener of 2-(pyridin-3-yl)ethanamine is found in any disclosed clinical-stage oncology candidate, underscoring the unique pharmacophoric value endowed by the isopropoxy substituent .

Kinase Inhibitor Discovery Oncology Fragment-Based Drug Design

Rotatable Bond Count Advantage: Isopropoxy Confers Greater Conformational Flexibility for Binding-Site Adaptation Compared to Methoxy and Unsubstituted Analogs

2-(6-Isopropoxypyridin-3-yl)ethanamine possesses 4 rotatable bonds , compared to 3 rotatable bonds for the methoxy analog (CAS 154403-89-1) and 2 rotatable bonds for the unsubstituted parent 3-(2-aminoethyl)pyridine . The additional rotatable bond arises from the isopropyl C–O linkage and provides a greater conformational ensemble for the alkoxy side chain, which can be critical for induced-fit binding to kinase hinge regions and allosteric pockets, as demonstrated in the MK-8353–ERK co-crystal structures where the isopropoxy group adopts a specific orientation within the ATP-binding site [1].

Conformational Analysis Molecular Recognition Structure-Based Design

Validated Procurement and Research Applications of 2-(6-Isopropoxypyridin-3-yl)ethanamine Based on Quantitative Differentiation Evidence


Synthesis of MK-8353 (SCH900353) Analogs and ERK1/2-Focused Kinase Inhibitor Libraries

The compound serves as the direct precursor for constructing the (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl) core of MK-8353, a clinical-stage ERK1/2 inhibitor. Research groups running oncology kinase inhibitor programs should procure this specific building block to ensure pharmacophoric fidelity to the validated clinical scaffold, as evidenced by the isopropoxy group's indispensability in the MK-8353 SAR [1]. The methoxy and ethoxy analogs lack clinical validation for this target class and would require de novo SAR campaigns.

3,4-Pyridyne Diels–Alder Cycloadditions Requiring Suppressed α-Lithiation Side Reactions

Synthetic chemistry teams planning 3,4-pyridyne-mediated cycloadditions for rapid access to multi-substituted pyridines should select 6-isopropoxy-substituted precursors. The isopropoxy group's steric bulk suppresses competing α-lithiation pathways, delivering Diels–Alder adducts in 66–89% yield compared to only 19% for the unsubstituted pyridine core [2]. This translates to significant material, time, and cost savings in multi-step synthetic sequences where pyridyne intermediates are generated in situ.

CNS-Penetrant Lead Optimization: Fine-Tuning LogP Within the 1–3 BBB-Permeable Window

For CNS drug discovery programs where the target LogP window is 1–3, 2-(6-isopropoxypyridin-3-yl)ethanamine (LogP = 1.37) provides an a priori optimized starting point . The methoxy congener (LogP = 0.56) falls below typical BBB permeation thresholds, while the ethoxy congener (LogP = 1.68) approaches the upper boundary where hERG binding and oxidative metabolism risks escalate. Procuring the isopropoxy building block eliminates iterative alkoxy-group optimization, accelerating the design-make-test cycle.

Fragment-Based Screening Libraries Targeting Purinergic (P2X3) and Sigma Receptor Pharmacology

The 6-isopropoxypyridin-3-yl-ethanamine scaffold has been incorporated into potent P2X3 receptor antagonists (IC₅₀ as low as 6 nM in recombinant human P2X3 cell-based assays) [3] and sigma receptor ligands [4] as documented in the BindingDB and patent literature. Fragment-based screening collections should include this specific building block rather than its methoxy or ethoxy analogs because the isopropoxy group provides the optimal steric and lipophilic profile for probing these therapeutically relevant targets in chronic pain (P2X3) and neuropsychiatric (sigma) indications.

Quote Request

Request a Quote for 2-(6-Isopropoxypyridin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.